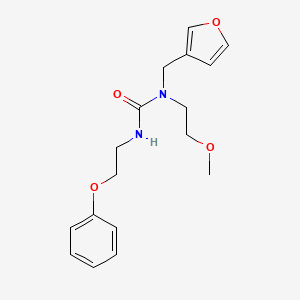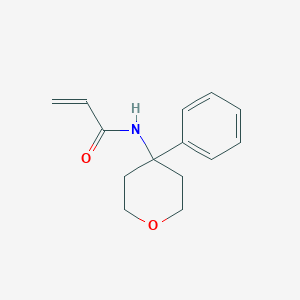
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride” is an organic compound with the CAS Number: 2344681-23-6 . It has a molecular weight of 253.77 and is in the form of a powder . The IUPAC name for this compound is 4-(4-cyclopropylpiperazin-1-yl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3.ClH/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13;/h1-4,13H,5-10,14H2;1H . This indicates that the compound consists of a cyclopropyl group attached to a piperazine ring, which is further connected to an aniline group.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a density of 1.2±0.1 g/cm^3 , a boiling point of 391.3±37.0 °C at 760 mmHg , and a flash point of 187.5±21.3 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 0.89 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications The synthesis of eperezolid-like molecules, including derivatives similar to "4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride," has been explored for their antimicrobial activities. These compounds have shown high activity against Mycobacterium smegmatis, indicating potential in combating microbial infections (Yolal et al., 2012).
Anticancer and Pharmacological Properties Another study focused on the synthesis of novel 2,5-substituted-1,3,4 oxadiazole derivatives, starting from compounds structurally related to "4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride." These derivatives were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities, showcasing the potential for developing new therapeutic agents (Kavitha et al., 2016).
Inhibition of Src Kinase Activity Optimization studies of 4-phenylamino-3-quinolinecarbonitriles, a class of compounds including variations of "4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride," have led to potent inhibitors of Src kinase activity. These compounds hold promise in the treatment of diseases where Src kinase plays a critical role (Boschelli et al., 2001).
Synthesis and Characterization of Novel Compounds Efficient synthesis methods have been developed for a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, derived from "4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride." These methods and the characterization of the synthesized compounds contribute to the field of medicinal chemistry by providing new pathways for drug development (Menteşe et al., 2015).
Corrosion Inhibition In a different application, derivatives of "4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride" have been investigated as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential industrial applications of these compounds in protecting metal surfaces from corrosion (Daoud et al., 2014).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13;/h1-4,13H,5-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOMYOUTFERBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)
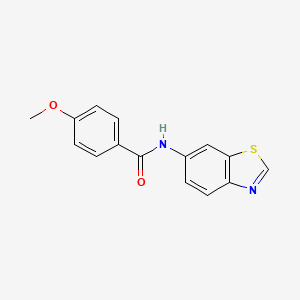
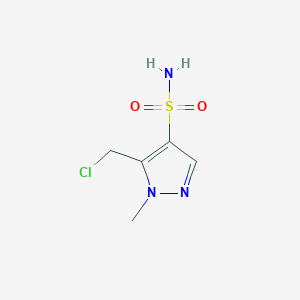
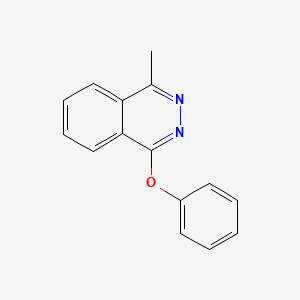
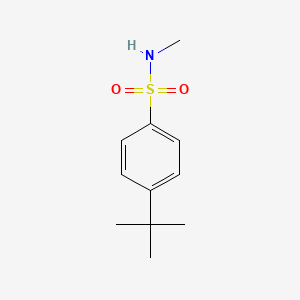
![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)
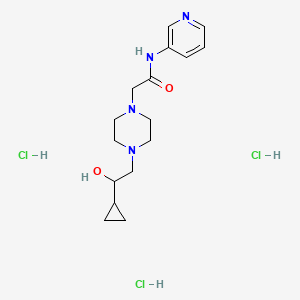


![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2919143.png)

